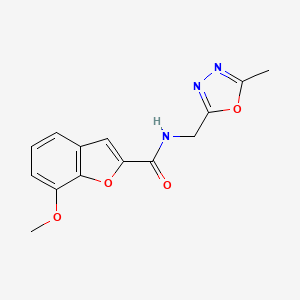

7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide” is a type of oxadiazole, which is a class of heterocyclic compounds. Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . The FT-IR spectrum shows peaks at 1640 cm^-1 (C=O) and 3518 cm^-1 (OH) . The ^1H NMR spectrum shows multiple peaks, indicating the presence of various types of hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include cyclization, benzoylation, and nucleophilic alkylation . These reactions are typically carried out in the presence of anhydrous aluminium chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of the compound can be determined using a melting point apparatus . The ^1H NMR and ^13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .科学的研究の応用

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

Research conducted by Abu‐Hashem et al. (2020) involved synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds were evaluated for their COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity Studies

Another study by Sanjeeva et al. (2021) focused on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity. This research underscores the importance of benzofuran derivatives in the development of new antimicrobial agents, demonstrating the compound's relevance in addressing microbial resistance (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Advanced Material and Chemical Synthesis

Optical and Structural Properties

The work by Jiang et al. (2012) on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives explored the compounds' optical properties. This research highlights the potential application of such compounds in the development of new materials with specific optical characteristics, useful in various technological and scientific fields (Jiang, Liu, Lv, & Zhao, 2012).

Anticholinesterase Activity

Luo et al. (2005) investigated novel carbamates based on furobenzofuran and methanobenzodioxepine structures for anticholinesterase action. The study revealed potent inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting the potential of benzofuran derivatives in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

作用機序

Target of Action

Compounds with the oxadiazole moiety have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .

Mode of Action

For instance, in their anticancer activity, they may inhibit cell proliferation, induce apoptosis, or interfere with specific signaling pathways .

Biochemical Pathways

These could include pathways related to cell proliferation, apoptosis, inflammation, and various disease-specific pathways .

Pharmacokinetics

The presence of functional groups such as the oxadiazole moiety could also influence its metabolism and excretion .

Result of Action

Based on the known activities of oxadiazoles, it can be inferred that the compound could have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and other effects depending on the specific target and biological activity .

特性

IUPAC Name |

7-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-8-16-17-12(20-8)7-15-14(18)11-6-9-4-3-5-10(19-2)13(9)21-11/h3-6H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHDRKDTAVTCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2453991.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)

![4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2453998.png)

![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)